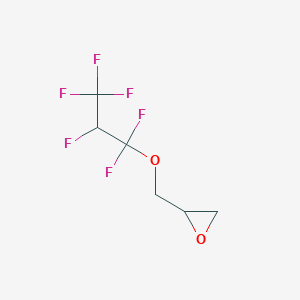![molecular formula C5H6ClF3O2 B3092163 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane CAS No. 122502-50-5](/img/structure/B3092163.png)
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane
Overview
Description
. It is characterized by the presence of an oxirane ring and a trifluoroethoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with an epoxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethoxy groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and trifluoroethoxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Uniqueness
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane is unique due to its combination of an oxirane ring and a trifluoroethoxy group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[(2-chloro-1,1,2-trifluoroethoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNUCCFVNRGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092080.png)
![(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092086.png)
![(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092090.png)
![(3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092093.png)
![(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092101.png)
![(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092107.png)
![(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092124.png)
![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)
![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)
![N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide](/img/structure/B3092139.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)


